Oxine benzoate
Description
Structural and Molecular Characteristics
This compound exhibits a complex molecular structure characterized by the molecular formula C₁₆H₁₃NO₃, representing the combination of 8-hydroxyquinoline (C₉H₇NO) and benzoic acid (C₇H₆O₂) components. The compound possesses a molecular weight of 267.28 grams per mole, as determined through computational analysis using advanced chemical modeling systems. The structural configuration involves the formation of a salt between the basic nitrogen-containing quinoline system and the acidic carboxyl group of benzoic acid, creating a stable ionic interaction that defines the compound's physical and chemical properties.
The three-dimensional molecular structure of this compound cannot undergo conformer generation due to its nature as a salt mixture, which prevents the typical conformational analysis applied to single organic molecules. This characteristic reflects the compound's unique status as a molecular complex rather than a simple organic compound. The structural integrity of this compound depends on the hydrogen bonding interactions between the hydroxyl group of the quinoline ring and the carboxylate functionality of the benzoic acid component.
Table 1: Molecular Properties of this compound
The quinoline ring system within this compound provides the compound with its characteristic electronic properties, while the benzoic acid component contributes to its solubility characteristics and chemical reactivity. The hydroxyl group positioned at the 8-position of the quinoline ring creates a bidentate chelating capability, which remains partially available even in the salt formation with benzoic acid. This structural feature contributes to the compound's ability to interact with metal ions and participate in coordination chemistry applications.
Historical Development and Discovery
The historical development of this compound traces its origins to the discovery of 8-hydroxyquinoline, which was first obtained by Hugo Weidel and his student Albert Cobenzl in 1880. These pioneering chemists achieved this breakthrough by decarboxylating oxycinchoninic acid derived from cinchonine, characterizing the resulting compound as melting at approximately 70 degrees Celsius. Their initial work identified the presence of the hydroxyl group on the benzene ring portion of the molecule, leading them to name the compound oxyquinoline and alpha-quinophenol.
Following the initial discovery, subsequent research by other chemists expanded the understanding and synthetic approaches to hydroxyquinoline compounds. Zdenko Hans Skraup made significant contributions by developing methods to synthesize substituted quinolines from substituted phenols and described three isomers of oxyquinoline, ultimately identifying the precise structure of 8-hydroxyquinoline. Concurrently, Otto Fischer and his student Karl Bedall independently developed alternative synthetic routes from sulfonic acid, though their initial structural identification contained errors.
The development of this compound as a specific salt formation occurred as part of the broader exploration of quinoline derivatives and their salt formations with various organic acids. The combination of 8-hydroxyquinoline with benzoic acid represented a logical extension of research into improving the stability and application characteristics of quinoline-based compounds. By 1888, researchers had begun developing azo dyes from quinoline compounds, demonstrating the growing industrial interest in this class of chemicals. The 1920s marked another significant milestone with the discovery of insoluble chelates of 8-hydroxyquinoline, which provided the foundation for understanding the coordination chemistry that would later influence the development of various quinoline salts, including this compound.
Nomenclature and Classification
This compound operates under multiple nomenclature systems, reflecting its complex chemical nature and diverse applications across different scientific disciplines. The primary systematic name follows the International Union of Pure and Applied Chemistry conventions as benzoic acid compound with 8-quinolinol in a 1:1 ratio. Alternative nomenclature includes 8-hydroxyquinoline benzoate, 8-quinolinol benzoate, and 8-quinolinol monobenzoate, each emphasizing different aspects of the compound's structural composition.
The classification of this compound spans multiple chemical categories, primarily falling under specialty chemicals with specific applications in cosmetic and pharmaceutical industries. From a functional perspective, the compound serves as an antimicrobial agent and acid, reflecting its dual nature as both a biologically active substance and a chemical reagent. The European Inventory of Existing Chemical Substances recognizes the compound under the number EINECS 230-395-7, providing regulatory identification for commercial and research applications.
Table 2: Nomenclature and Classification Systems for this compound
The compound's classification as a salt distinguishes it from simple organic compounds and places it within the broader category of ionic organic materials. This classification has implications for its physical properties, solubility characteristics, and chemical reactivity patterns. The salt nature of this compound also influences its regulatory status and handling requirements in various applications, particularly in cosmetic and pharmaceutical formulations where such classifications determine appropriate usage levels and safety considerations.
Structure
2D Structure
Properties
IUPAC Name |
benzoic acid;quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.C7H6O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-7(9)6-4-2-1-3-5-6/h1-6,11H;1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMABFPLCIQGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058465 | |
| Record name | 8-Hydroxyquinoline benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7091-57-8 | |
| Record name | 8-Quinolinol, benzoate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7091-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyquinoline benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007091578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxine benzoate | |
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| Record name | 8-Hydroxyquinoline benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058465 | |
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| Record name | Benzoic acid, compound with quinolin-8-ol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | OXYQUINOLINE BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Reaction Mechanism
The hydroxyl group of 8-hydroxyquinoline undergoes protonation by a strong acid (e.g., sulfuric acid), rendering it electrophilic. Nucleophilic attack by the carboxylate oxygen of benzoic acid forms a tetrahedral intermediate, which subsequently loses water to yield oxine benzoate.
Reaction Conditions
- Molar Ratio : 1:1 stoichiometry of 8-hydroxyquinoline to benzoic acid.
- Catalyst : Concentrated sulfuric acid (5–10% v/v).
- Temperature : Reflux at 110–120°C for 6–12 hours.
- Solvent : Toluene or xylene to azeotropically remove water.
Yield and Limitations
Yields typically range from 50% to 65% due to equilibrium constraints. The method’s practicality is limited by side reactions, such as sulfonation of the aromatic ring under strongly acidic conditions.
Schotten-Baumann Acylation
This two-phase reaction system employs benzoyl chloride and aqueous sodium hydroxide to achieve rapid esterification under mild conditions.
Procedure Overview
- Base Activation : 8-hydroxyquinoline is dissolved in 10% aqueous NaOH, forming the phenoxide ion.
- Acylation : Benzoyl chloride is added dropwise with vigorous stirring, inducing instantaneous reaction.
- Precipitation : The product precipitates as a white solid, which is filtered and recrystallized from ethanol.
Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 30–60 minutes |
| NaOH Concentration | 10% (w/v) |
| Yield | 75–85% |
Advantages
- High Efficiency : Near-quantitative conversion due to irreversible deprotonation.
- Scalability : Suitable for bulk synthesis without specialized equipment.
Anhydrous Benzoylation with Pyridine
In moisture-sensitive syntheses, pyridine acts as both a solvent and acid scavenger, enabling esterification under inert conditions.
Synthetic Protocol
- Reagent Setup : 8-hydroxyquinoline is dissolved in anhydrous pyridine.
- Benzoyl Chloride Addition : Equimolar benzoyl chloride is introduced at 0°C.
- Stirring : The mixture is stirred for 2–4 hours at room temperature.
- Workup : Quenched with ice-water, extracted with dichloromethane, and purified via column chromatography.
Critical Factors
- Solvent Purity : Anhydrous pyridine ensures minimal hydrolysis.
- Stoichiometry : Excess benzoyl chloride (1.2 equivalents) drives the reaction to completion.
Characterization Data
- Melting Point : 132–134°C (lit. 135°C).
- IR (KBr) : 1725 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O stretch).
- ¹H NMR (CDCl₃) : δ 8.9 (s, 1H, quinoline-H), 7.2–8.1 (m, 9H, aromatic).
Catalytic Methods and Green Chemistry Approaches
Recent advances focus on minimizing waste and improving atom economy.
Enzyme-Catalyzed Esterification
Lipases (e.g., Candida antarctica Lipase B) in non-aqueous media selectively catalyze ester bond formation at 40–50°C, achieving 60–70% yields. This method avoids harsh acids but requires extended reaction times (24–48 hours).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times to 15–30 minutes, with yields comparable to classical methods. Solvent-free conditions further enhance sustainability.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Schotten-Baumann | 120 | 95 | Moderate (NaOH waste) |
| Anhydrous Pyridine | 180 | 99 | High (solvent use) |
| Enzymatic | 250 | 90 | Low |
Regulatory Compliance
- Pharmaceutical Grade : Requires recrystallization to ≥99.5% purity.
- Waste Management : Neutralization of acidic/byproduct streams is mandatory.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, compound with 8-quinolinol (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolin-8-ol derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline compounds.
Scientific Research Applications
Chemistry
Oxine benzoate is utilized as a reagent in various organic synthesis reactions. It serves as a precursor for synthesizing other compounds due to its reactive functional groups.
Biology
The compound is studied for its antimicrobial and antifungal properties . It has been shown to inhibit the growth of various pathogens, making it valuable in biological research.
Medicine
Research indicates potential therapeutic effects of this compound, particularly:
- Anti-inflammatory properties: Investigated for its ability to reduce inflammation.
- Anticancer activity: Studies suggest it may inhibit cancer cell proliferation.
Industry
In industrial applications, this compound is used in:
- The production of specialty chemicals.
- As a stabilizer in formulations, enhancing product stability and efficacy.
Case Studies
-
Fungal Inhibition:
A study demonstrated that this compound effectively inhibited the growth of ectendomycorrhizal fungi, suggesting its potential use as a fungicide in agricultural applications . -
Dental Applications:
Research indicated that formulations containing this compound significantly reduced dental plaque formation in canine models, highlighting its potential use in oral health products . -
Encapsulation Technologies:
Recent advancements showed that microcapsules containing this compound provided effective control over plant pathogens, outperforming traditional biological control agents .
Mechanism of Action
The mechanism of action of benzoic acid, compound with 8-quinolinol (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This metal-chelating property is crucial for its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- Salicylic acid, compound with 8-quinolinol (1:1)
- 2-Hydroxybenzoic acid, compound with 8-quinolinol (1:1)
- 8-Hydroxyquinoline salicylate
Uniqueness
Benzoic acid, compound with 8-quinolinol (1:1) is unique due to its specific combination of benzoic acid and 8-quinolinol, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from similar compounds .
Biological Activity
Oxine benzoate, a compound with the molecular formula , is a derivative of oxine that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms, and potential applications based on various studies and research findings.
Chemical Structure and Properties
This compound contains an oxime functional group and a benzoate moiety, which contribute to its reactivity and biological properties. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating the compound's efficacy against various bacterial strains, it was found to have notable activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound can be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Phytotoxicity
While this compound demonstrates antimicrobial properties, it also exhibits phytotoxic effects. A study reported that at recommended doses, this compound inhibited mycorrhiza formation in Pisolithus involutus, which is critical for plant health and nutrient uptake. This inhibition could potentially affect plant growth negatively, indicating a need for careful application in agricultural settings .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The compound's oxime group may facilitate the formation of reactive intermediates that can disrupt cellular processes in microorganisms. Additionally, the benzoate moiety may enhance lipophilicity, allowing better penetration through microbial membranes .
Case Study 1: Efficacy Against Fungal Pathogens
In a controlled experiment assessing the efficacy of this compound against Fusarium moniliforme, it was observed that the compound reduced root rot severity in conifer seedlings. The application of this compound led to increased survival rates of lodgepole pine and white spruce seedlings, demonstrating its potential as a biocontrol agent in forestry .
Case Study 2: Antimicrobial Testing
A comparative study tested this compound against standard antibiotics. The compound showed superior activity compared to some conventional antibiotics against specific bacterial strains, suggesting its potential role as an alternative antimicrobial agent in clinical settings .
Q & A
Q. How can researchers ensure compliance with ethical guidelines in in vivo studies involving this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design (sample size justification, randomization). Obtain IACUC approval for animal models, specifying dose ranges (mg/kg) and humane endpoints. Include negative controls (vehicle-only) and blinded outcome assessment to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
